molecular formula C27H33N3O7S2 B4126892 N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4126892
M. Wt: 575.7 g/mol
InChI Key: DYRRVGXIRGEGIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including sulfonyl and amino groups. It likely has properties common to other sulfonyl compounds, such as reactivity with amines and alcohols .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

Sulfonyl compounds are known to undergo a variety of chemical reactions, including nucleophilic substitution and elimination reactions . The specific reactions that this compound might undergo would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through a variety of laboratory tests. These might include tests to determine the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Common considerations include the compound’s toxicity, flammability, and reactivity .

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O7S2/c1-6-29(7-2)38(32,33)23-15-10-21(11-16-23)28-27(31)19-30(22-12-17-25(36-4)26(18-22)37-5)39(34,35)24-13-8-20(3)9-14-24/h8-18H,6-7,19H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRRVGXIRGEGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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